Introduction: The Strategic Importance of the Imidazole-Pyrimidine Scaffold
Introduction: The Strategic Importance of the Imidazole-Pyrimidine Scaffold
An In-depth Technical Guide to 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic systems into a single molecular entity is a proven strategy for the development of novel therapeutic agents. The imidazole ring, an electron-rich five-membered heterocycle, is a ubiquitous feature in numerous biomolecules and approved drugs, prized for its ability to engage in hydrogen bonding and coordinate with metal ions.[1] Similarly, the pyrimidine scaffold is a cornerstone of nucleic acids and a privileged structure in a vast array of pharmaceuticals, known for its versatile chemical reactivity.[2]
The compound 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine represents a strategic combination of these two pharmacophores. The bromine atom at the 5-position of the pyrimidine ring serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, while the imidazolyl substituent at the 2-position can critically influence the molecule's steric and electronic properties, as well as its interaction with biological targets. This guide provides a detailed overview of the known physical properties, a proposed synthetic pathway, and the potential applications of this compound, offering a technical resource for professionals engaged in drug discovery and chemical synthesis.
Core Physical and Chemical Properties
The physical properties of a compound are foundational to its application in research and development, influencing everything from reaction conditions to formulation. While comprehensive experimental data for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is not extensively published, the available information from chemical suppliers and databases provides a solid starting point.
Table 1: Summary of Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₄ | [3] |
| Molecular Weight | 225.05 g/mol | |
| Appearance | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in polar organic solvents (predicted) | [4] |
| Flash Point | Not applicable | |
| InChI | 1S/C7H5BrN4/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H | |
| InChI Key | SCDMEQDXMQROEY-UHFFFAOYSA-N | |
| Canonical SMILES | Brc1cnc(nc1)-n2ccnc2 | |
| MDL Number | MFCD08064043 |
Expert Insights: The "solid" form suggests a crystalline structure with a melting point likely above ambient temperature. The predicted solubility in polar organic solvents is consistent with the presence of four nitrogen atoms capable of hydrogen bonding.[4] The absence of a flash point is typical for non-volatile solids.
Structural Features and Predicted Reactivity
Understanding the molecule's structure is key to predicting its behavior in chemical reactions. The diagram below highlights the key functional components of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.
Caption: Key structural features of the title compound.
The pyrimidine ring is electron-deficient due to the two nitrogen atoms, making it susceptible to nucleophilic attack, particularly at positions 4 and 6.[2] Conversely, the bromine at position C5 is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward introduction of aryl, alkyl, or alkynyl groups. This C-Br bond is the most valuable feature for synthetic diversification.
Proposed Synthetic Workflow
While a specific, validated synthesis for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is not detailed in the initial search results, a plausible and efficient route can be designed based on established heterocyclic chemistry principles. The most logical approach involves the nucleophilic aromatic substitution of a di-halogenated pyrimidine precursor with imidazole.
Caption: Proposed synthesis via SNAr reaction.
Experimental Protocol (Hypothetical)
This protocol is a predictive model based on similar syntheses of N-aryl imidazoles and substituted pyrimidines.[5] It serves as a starting point for laboratory investigation.
-
Reagent Preparation: To a solution of 2,5-dibromopyrimidine (1.0 eq) in anhydrous Dimethylformamide (DMF, ~0.5 M), add imidazole (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: The C2 position of the pyrimidine ring is more activated towards nucleophilic substitution than the C5 position. The base (K₂CO₃) is crucial for deprotonating the imidazole, generating the imidazolide anion, which is a more potent nucleophile. DMF is a suitable polar aprotic solvent that can solvate the potassium ions and facilitate the reaction.
-
-
Workup: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to validate the success of the synthesis.
-
Anticipated Spectroscopic Characteristics
Although specific spectra are not available, the structure allows for the prediction of key spectroscopic signals that would be used to confirm its identity.
-
¹H NMR: One would expect distinct signals for the protons on both the pyrimidine and imidazole rings. The C4-H and C6-H protons of the pyrimidine ring would likely appear as singlets or doublets in the downfield region (δ 8.5-9.5 ppm). The imidazole protons (C2'-H, C4'-H, C5'-H) would appear in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The C-Br carbon (C5) would be shifted upfield compared to an unsubstituted carbon, while the carbons attached to nitrogen atoms (C2, C4, C6, C2', C4', C5') would show characteristic chemical shifts.
-
Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent [M+H]⁺ ion at m/z 225/227 with a characteristic 1:1 isotopic pattern due to the presence of one bromine atom.[6]
-
Infrared (IR) Spectroscopy: Key signals would include C=N and C=C stretching vibrations from the aromatic rings (around 1500-1600 cm⁻¹) and C-H stretching from the aromatic protons (around 3000-3100 cm⁻¹).[7]
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. The following protocols are synthesized from safety data sheets for brominated heterocyclic compounds.[8][9][10][11]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[9]
-
Skin Protection: Wear impervious protective gloves and clothing to prevent skin exposure.[11]
-
Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood to avoid dust inhalation.[8] If exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[11]
Handling and First Aid:
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[8] Wash hands thoroughly after handling.[10]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Do not induce vomiting.[8]
-
Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing.[11]
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
Storage:
-
Store in a dry, cool, and well-ventilated place.[10]
-
Keep the container tightly closed.
-
Store locked up.[8]
-
Incompatible Materials: Strong oxidizing agents.[8]
Conclusion and Future Outlook
5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a chemical building block with significant potential for drug discovery and materials science. Its key attributes—the versatile bromine handle for cross-coupling and the biologically relevant imidazole-pyrimidine core—make it an attractive starting point for generating libraries of novel compounds. While a comprehensive dataset of its physical properties is yet to be published, this guide provides a robust framework based on available data and established chemical principles. Future research should focus on the experimental validation of its physical properties, the optimization of its synthesis, and the exploration of its utility in creating new molecular entities with therapeutic potential.
References
- 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004732]
- SAFETY DATA SHEET for 4-Bromo-1H-imidazole. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC433010050&countryCode=US&language=en]
- 5-Bromo-2-(methylsulfonyl)pyrimidine SDS, 38275-48-8 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/5-bromo-2-(methylsulfonyl)pyrimidine-cas-38275-48-8.html]
- SAFETY DATA SHEET for 5-Bromo-2-methyl-4-nitro-1H-imidazole. [URL: https://www.thermofisher.
- 5-(2-bromo-1H-imidazol-1-yl)pyrimidine | C7H5BrN4 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/172992267]
- 5-bromo-2-(2-methyl-1H-imidazol-1-yl)-pyrimidine - Smolecule. [URL: https://www.smolecule.com/5-bromo-2-(2-methyl-1h-imidazol-1-yl)-pyrimidine.html]
- SAFETY DATA SHEET for 2-Bromo-1H-imidazole. [URL: https://www.thermofisher.
- (IUCr) Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids: synthetic sequence and the molecular and supramolecular structures of two intermediates and three final products. [URL: https://journals.iucr.org/e/issues/2023/06/00/gz2133/index.html]
- 5-bromo-2-(1h-imidazol-1-yl)pyrimidine - PubChemLite. [URL: https://pubchemlite.org/compound/5-bromo-2-imidazol-1-ylpyrimidine_CID_16414245]
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10400192/]
- CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine - CymitQuimica. [URL: https://www.cymitquimica.com/cas/38275-48-8]
- 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10237704/]
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8570077/]
- 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid | C5H5BrN2O2 | CID 21097337 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-1-methyl-1H-imidazole-2-carboxylic-acid]
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. [URL: https://typeset.io/papers/exploration-of-the-chemistry-and-biological-properties-of-2o7g0j9h]
- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. [URL: https://www.mdpi.com/1420-3049/26/6/1699]
- 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine - Sigma-Aldrich Other Notes. [URL: https://www.sigmaaldrich.
- The Role of 5-Bromo-1-methyl-1H-imidazole in Modern Pharmaceutical Synthesis. [URL: https://www.parchem.com/post/the-role-of-5-bromo-1-methyl-1h-imidazole-in-modern-pharmaceutical-synthesis]
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11905]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. PubChemLite - 5-bromo-2-(1h-imidazol-1-yl)pyrimidine (C7H5BrN4) [pubchemlite.lcsb.uni.lu]
- 4. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
